molecular formula C20H23N3O3S B2401876 1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole CAS No. 2415527-02-3

1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole

Cat. No.: B2401876
CAS No.: 2415527-02-3
M. Wt: 385.48
InChI Key: KMNGMYVSWSOAIO-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and an azetidine ring, which adds to its chemical versatility.

Preparation Methods

The synthesis of 1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the benzimidazole core: This can be done through condensation reactions with suitable benzimidazole derivatives.

    Final modifications: These may include methylation or other functional group transformations to achieve the desired compound.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. The azetidine ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole can be compared with other similar compounds, such as:

    Benzimidazole derivatives: These compounds share the benzimidazole core but may lack the azetidine ring or sulfonyl group.

    Azetidine derivatives: These compounds feature the azetidine ring but may have different substituents.

    Sulfonyl-containing compounds: These compounds contain the sulfonyl group but may have different core structures.

The uniqueness of this compound lies in its combination of these three functional groups, which can result in unique chemical and biological properties.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-14(2)20-21-18-6-4-5-7-19(18)23(20)15-12-22(13-15)27(24,25)17-10-8-16(26-3)9-11-17/h4-11,14-15H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNGMYVSWSOAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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